molecular formula C20H19N3O4 B2471353 Fmoc-L-Photo-Leucine CAS No. 1360651-24-6

Fmoc-L-Photo-Leucine

Cat. No. B2471353
M. Wt: 365.389
InChI Key: GDWMJFRPAHGSDU-KRWDZBQOSA-N
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Description

Fmoc-L-Photo-Leucine is a leucine derivative . It is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (∼360 nm) irradiation to form a covalent bond .


Synthesis Analysis

The synthesis of Fmoc-L-Photo-Leucine involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) as the protective group and piperidine as the deprotecting agent . The products of the deprotection reaction are separated by RP-HPLC and quantified by a UV detector .


Molecular Structure Analysis

Fmoc-L-Photo-Leucine is characterized by the presence of a diazirine ring linked to the R radical of the original amino acid . This cyclopropene ring-shaped molecule is constituted of a carbon atom attached to two nitrogen atoms through a covalent single bond . The diazirine carbon is located in the position where theoretically the 2nd carbon atom of the R radical of L-leucine would be, linked up with the 1st and 3rd carbon of this theoretical R radical .

Scientific Research Applications

Fmoc-L-Photo-Leucine is a diazirine-containing, Fmoc-protected leucine amino acid and multifunctional photo-crosslinker . Its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light (approximately 360 nm) irradiation to form a covalent bond .

  • Summary of the Application : Fmoc-L-Photo-Leucine can be incorporated into a class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue and are proposed as a scaffold for bioprinting applications .
  • Methods of Application : The acetyl group at the N-terminus of the peptides is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
  • Results or Outcomes : Only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
  • Photo-Crosslinking of Proteins in Intact Cells

    • Summary of the Application : Fmoc-L-Photo-Leucine can be used for photo-crosslinking of proteins in intact cells . This method allows for the study of protein-protein interactions in their native cellular environment .
    • Methods of Application : The amino acid is incorporated into the protein sequence during synthesis or cultivation . Upon irradiation with UV light (approximately 360 nm), a photochemical reaction occurs, resulting in the protein being crosslinked .
    • Results or Outcomes : This method allows for the study of protein-protein interactions in their native cellular environment . It can be used in various biological experiments, such as the construction of cell membrane channels .
  • Photo-Protection of Protein Hydrolysis

    • Summary of the Application : Fmoc-L-Photo-Leucine can also be used in the photo-protection of protein hydrolysis processes .
    • Methods of Application : The amino acid is incorporated into the protein sequence. During the hydrolysis process, the protein can be protected from degradation by irradiating it with UV light .
    • Results or Outcomes : This method allows for the controlled hydrolysis of proteins, which can be useful in various biochemical and biotechnological applications .

Safety And Hazards

When handling Fmoc-L-Photo-Leucine, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

Fmoc-L-Photo-Leucine and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyldiazirin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-20(22-23-20)10-17(18(24)25)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,26)(H,24,25)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWMJFRPAHGSDU-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-Photo-Leucine

Citations

For This Compound
2
Citations
K Kretschmer, J Stichel… - Journal of Peptide …, 2023 - Wiley Online Library
… -TTDS-OH), Fmoc-4-benzoyl-l-phenylalanine (Fmoc-Bpa-OH), and (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid (Fmoc-l-photo-leucine-…
Number of citations: 2 onlinelibrary.wiley.com
Y Xiao, K Zou, J Yang, M Wu - Cell Reports Physical Science, 2023 - cell.com
The post-translational modifications of histone H4 play significant roles in regulation of epigenetic status. Reconstituted nucleosomes that mimic the native chromatin are valuable for …
Number of citations: 2 www.cell.com

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